2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-8-2-4-9(5-3-8)14(20)18-15-17-12-10(13(16)19)6-7-11(12)21-15/h2-5,10H,6-7H2,1H3,(H2,16,19)(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMVWGBUXUHQJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide typically involves the reaction of a substituted benzaldehyde with thiourea and a cyclopentanone derivative under acidic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, which is then further functionalized to yield the final product .
Industrial Production Methods
Industrial production of thiazole derivatives often employs one-pot multicomponent reactions, which are efficient and cost-effective. These methods involve the use of catalysts such as silica-supported tungstosilisic acid to facilitate the reaction and improve yields .
Chemical Reactions Analysis
Types of Reactions
2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its anticancer properties and potential use in drug development.
Industry: It can be used in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating biochemical pathways. This interaction can lead to various therapeutic effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogous thiazole derivatives in terms of structural features , synthetic pathways , and biological implications (Table 1).
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Structural and Functional Analysis
- Core Rigidity: The target compound’s cyclopenta[d]thiazole core distinguishes it from simpler thiazole derivatives (e.g., 3.1.1 or 3.1.2). This fused ring system likely enhances target binding affinity compared to monocyclic thiazoles, as seen in cyclopenta-fused kinase inhibitors .
- Substituent Effects :
- The 4-methylbenzamido group at position 2 contrasts with the azido (compound 34) or chlorophenyl () groups in analogs. Methyl substitution may improve metabolic stability compared to azido groups, which are prone to degradation .
- The carboxamide at position 4 is a common feature in bioactive thiazoles (e.g., dasatinib), facilitating hydrogen bonding with enzymatic targets .
Biological Activity
The compound 2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a member of the thiazole family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 252.36 g/mol. The structure features a cyclopentathiazole core, which is known for its diverse biological activities.
Biological Activity Overview
Research has indicated that compounds with thiazole structures often exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown efficacy against various bacterial strains and fungi.
- Anticancer Properties : Some thiazole derivatives are being investigated for their potential to inhibit tumor growth and induce apoptosis in cancer cells.
- Cholinesterase Inhibition : Thiazole derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's.
The biological activity of this compound can be attributed to several mechanisms:
- Cholinesterase Inhibition : By inhibiting AChE, this compound may help increase acetylcholine levels in the brain, potentially improving cognitive function in Alzheimer's patients .
- Antimicrobial Mechanism : The thiazole ring system may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
- Anticancer Mechanisms : The compound may induce cell cycle arrest and apoptosis through various pathways, including the activation of caspases or modulation of signaling pathways related to cell survival .
Case Study 1: Cholinesterase Inhibition
A study investigating various thiazole derivatives demonstrated that compounds similar to this compound exhibited significant AChE inhibitory activity. The most potent derivative showed an IC50 value of 2.7 µM, indicating strong potential as a therapeutic agent against Alzheimer's disease .
Case Study 2: Antimicrobial Activity
Research published in Molecules highlighted that thiazole derivatives possess notable antimicrobial properties. In vitro assays showed that compounds structurally related to this compound inhibited the growth of several pathogenic bacteria, suggesting potential applications in treating infections .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic methodologies for 2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide?
The synthesis of this compound can be approached using carbodiimide-mediated coupling reactions. For example, similar thiazole-carboxamide derivatives are synthesized by reacting carboxylic acid intermediates with amines in the presence of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents. Reaction conditions typically involve maintaining a pH of 7–8 using NaHCO₃, refluxing in solvents like dichloromethane or ethanol, and purifying via column chromatography . Key steps include cyclocondensation of intermediates (e.g., cyclopenta[d]thiazole precursors) with substituted benzamides under controlled temperature and solvent conditions.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Structural confirmation relies on:
- ¹H/¹³C NMR spectroscopy : To verify proton environments and carbon backbone integrity.
- Mass spectrometry (MS) : For molecular weight validation (e.g., ESI-MS or MALDI-TOF).
- Elemental analysis : To confirm C, H, N, and S content within ±0.4% of theoretical values.
- Melting point determination : Consistency with literature-reported values (e.g., 147–149°C for analogous compounds) .
Advanced Research Questions
Q. How can experimental design (DoE) optimize the synthesis yield of this compound?
Statistical methods like Design of Experiments (DoE) minimize trial-and-error approaches. Key variables include:
- Catalyst concentration : EDCI/HOBt ratios (e.g., 1.2–1.5 equivalents).
- Temperature : Reflux vs. room-temperature coupling.
- Solvent polarity : Dichloromethane (non-polar) vs. DMF (polar).
A central composite design or factorial approach can identify interactions between variables, reducing the number of experiments while maximizing yield . Computational tools (e.g., response surface methodology) further refine optimal conditions .
Q. How are stereoisomers or regioisomers resolved during synthesis?
For diastereomers or enantiomers (e.g., 4R vs. 4S configurations in cyclopenta[d]thiazole derivatives):
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?
Q. What computational strategies predict reaction pathways for novel derivatives?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., AFIR or GRRM) model transition states and intermediates. For example:
Q. How do structural modifications (e.g., substituent effects) influence bioactivity?
Systematic SAR studies involve:
- Electron-withdrawing/donating groups : Modulating thiazole ring electronics (e.g., nitro, methyl, or methoxy substituents).
- In vitro assays : Antiproliferative activity testing (e.g., MTT assays on cancer cell lines) to correlate substituent position with potency.
- Docking studies : Predicting binding affinities to targets like tubulin or kinases .
Methodological Considerations
Q. What are best practices for scaling up synthesis without compromising purity?
- Continuous flow chemistry : Enhances reproducibility and heat transfer for exothermic reactions.
- In-line analytics : PAT (Process Analytical Technology) tools like FTIR or HPLC monitoring.
- Green chemistry principles : Substituting dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
Q. How are stability and degradation profiles assessed under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
